molecular formula C7H12ClN3 B2622003 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride CAS No. 2089258-65-9

6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride

Cat. No.: B2622003
CAS No.: 2089258-65-9
M. Wt: 173.64
InChI Key: OKGRXHYTWYRLNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride is a heterocyclic compound with a molecular weight of 173.65 g/mol It is a derivative of pyrazolo[1,5-a]pyrimidine, characterized by the presence of a methyl group at the 6th position and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-methylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, while reduction may produce 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine .

Scientific Research Applications

6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride is unique due to its specific substitution pattern and hydrochloride salt form, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it valuable for specific research and industrial purposes .

Properties

IUPAC Name

6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c1-6-4-8-7-2-3-9-10(7)5-6;/h2-3,6,8H,4-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGRXHYTWYRLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=CC=NN2C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.